![molecular formula C29H46N2O B14632926 Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl- CAS No. 57202-43-4](/img/structure/B14632926.png)
Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl-: is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrimidine derivatives typically involves the cyclization of β-dicarbonyl compounds with N–C–N compounds. For this specific compound, the synthesis might involve the reaction of a suitable dodecyloxyphenyl-substituted β-dicarbonyl compound with an appropriate heptyl-substituted amidine . The reaction conditions often include the use of catalysts such as ZnCl₂ or CuI and solvents like acetonitrile or THF .
Industrial Production Methods: Industrial production of pyrimidine derivatives often relies on scalable and efficient synthetic routes. Multicomponent reactions, such as the Biginelli reaction, are commonly employed due to their simplicity and high yield . The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Pyrimidine derivatives can undergo various chemical reactions, including:
Oxidation: Pyrimidine rings can be oxidized to form pyrimidinones.
Reduction: Reduction reactions can convert pyrimidines to dihydropyrimidines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrimidine can yield pyrimidinones, while substitution reactions can produce a wide range of substituted pyrimidines with varying biological activities .
科学的研究の応用
Chemistry: Pyrimidine derivatives are widely used as building blocks in organic synthesis. They serve as intermediates in the synthesis of more complex molecules and are valuable in the development of new materials and catalysts .
Biology: In biological research, pyrimidine derivatives are studied for their interactions with nucleic acids and proteins. They are used as probes to investigate the structure and function of DNA and RNA .
Medicine: Pyrimidine derivatives have significant medicinal applications. They are key components of various antiviral, anticancer, and antibacterial drugs. Their ability to mimic natural nucleotides makes them valuable in the development of therapeutic agents .
Industry: In the industrial sector, pyrimidine derivatives are used in the production of agrochemicals, dyes, and polymers. Their diverse chemical properties make them suitable for a wide range of industrial applications .
作用機序
The mechanism of action of pyrimidine derivatives often involves their interaction with biological macromolecules such as enzymes and nucleic acids. For instance, some pyrimidine derivatives inhibit protein kinases, which are essential for cell growth and differentiation . The molecular targets and pathways involved can vary depending on the specific structure of the pyrimidine derivative and its intended application.
類似化合物との比較
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Comparison: Pyrimidine, 2-[4-(dodecyloxy)phenyl]-5-heptyl- stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrimidine derivatives, this compound may exhibit enhanced lipophilicity and membrane permeability due to the presence of the dodecyloxy and heptyl groups
特性
CAS番号 |
57202-43-4 |
|---|---|
分子式 |
C29H46N2O |
分子量 |
438.7 g/mol |
IUPAC名 |
2-(4-dodecoxyphenyl)-5-heptylpyrimidine |
InChI |
InChI=1S/C29H46N2O/c1-3-5-7-9-10-11-12-13-15-17-23-32-28-21-19-27(20-22-28)29-30-24-26(25-31-29)18-16-14-8-6-4-2/h19-22,24-25H,3-18,23H2,1-2H3 |
InChIキー |
HUYMDYSHXRSTLY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


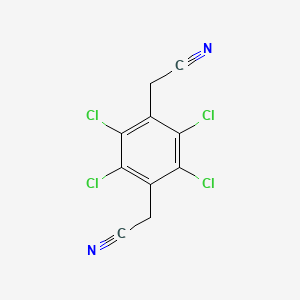
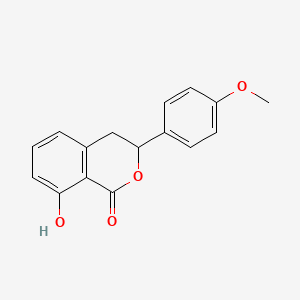
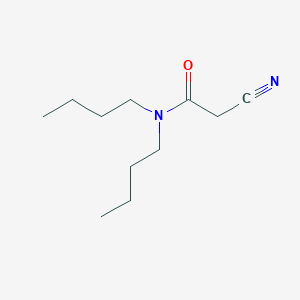

![N-[(2-Hydroxy-5-methylphenyl)methyl]glycine](/img/structure/B14632874.png)
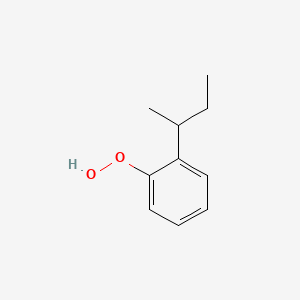
![3-{[Dimethyl(oxo)-lambda~6~-sulfanylidene]amino}-5-phenyl-1,3-oxazolidin-2-one](/img/structure/B14632893.png)
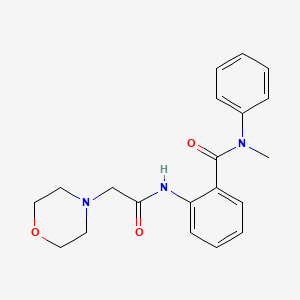
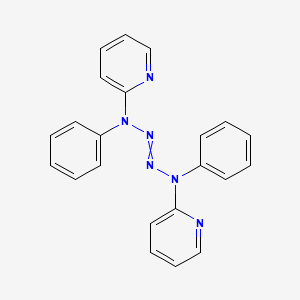

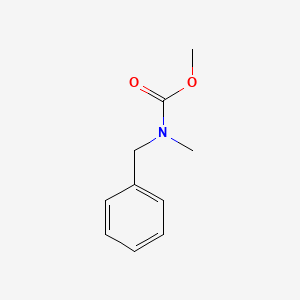
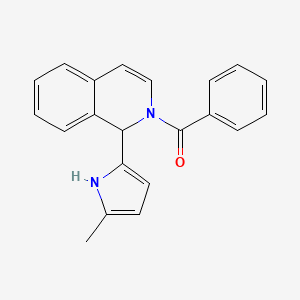
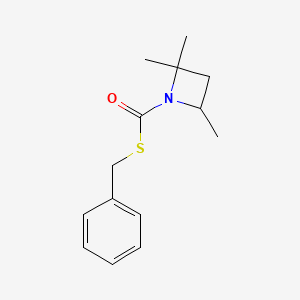
silane](/img/structure/B14632940.png)
